molecular formula C13H16ClNO2 B2563458 Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate CAS No. 2248370-93-4

Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate

Cat. No. B2563458
CAS RN: 2248370-93-4
M. Wt: 253.73
InChI Key: FJKCAMGQTMNZMA-RYUDHWBXSA-N
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Description

Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate, also known as SERT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is primarily used as a research tool to study the mechanisms underlying the regulation of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood, cognition, and behavior.

Mechanism Of Action

Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibits the reuptake of serotonin by binding to the Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate protein, preventing the transport of serotonin back into presynaptic neurons. This leads to an increase in extracellular serotonin levels, which can have downstream effects on behavior and physiology. The exact mechanism of action of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate is still under investigation, but it is believed to involve a conformational change in the Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate protein that prevents serotonin binding and uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate are primarily related to its effects on serotonin levels. Studies have shown that Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition can lead to an increase in extracellular serotonin levels, which can have downstream effects on behavior and physiology. For example, increased serotonin levels have been associated with improved mood, decreased anxiety, and decreased aggression. However, the effects of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition are complex and can vary depending on the specific experimental conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate in lab experiments is its selectivity for Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition. This allows researchers to study the effects of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition without confounding effects from other neurotransmitter systems. Additionally, the synthesis method for Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate has been optimized to yield high purity and high yield of the final product, making it suitable for use in a variety of experimental conditions.
However, there are also limitations to the use of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate in lab experiments. One limitation is its potential for off-target effects, as Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate is not the only protein that Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate can bind to. Additionally, the effects of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition can be complex and can vary depending on the specific experimental conditions, making it important for researchers to carefully control for experimental variables.

Future Directions

There are many potential future directions for research on Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate. One area of interest is the development of more selective Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibitors, which could help to further elucidate the role of serotonin in behavior and physiology. Additionally, there is interest in studying the effects of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition in different disease states, such as depression and anxiety disorders, to better understand the underlying mechanisms and potential therapeutic applications. Finally, there is potential for the development of new imaging techniques to visualize the effects of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition in vivo, which could provide valuable insights into the role of serotonin in the brain.

Synthesis Methods

The synthesis of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate involves a multi-step process that starts with the preparation of the starting material, 4-chlorobenzaldehyde. The aldehyde is then reacted with pyrrolidine in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate. This synthesis method has been optimized to yield high purity and high yield of the final product, making it suitable for use in scientific research.

Scientific Research Applications

Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate is primarily used as a research tool to study the mechanisms underlying the regulation of serotonin. Serotonin is a neurotransmitter that is involved in the regulation of mood, cognition, and behavior, and is a target for many psychiatric drugs. Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate, or serotonin transporter, is the protein responsible for the reuptake of serotonin into presynaptic neurons, and is a target for drugs that modulate serotonin levels. Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate is a selective inhibitor of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate, and can be used to study the effects of Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate inhibition on serotonin levels, as well as the downstream effects on behavior and physiology.

properties

IUPAC Name

ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKCAMGQTMNZMA-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate

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